![molecular formula C13H18ClNO B5829771 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5829771.png)
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine, also known as CMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 2002 by researchers at the University of Bristol, UK. Since then, CMPEP has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Mécanisme D'action
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 activation has been implicated in various physiological processes such as synaptic plasticity, learning, and memory. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine blocks the binding of glutamate to mGluR5, thereby inhibiting downstream signaling pathways and reducing the excitability of neurons.
Biochemical and Physiological Effects:
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the release of glutamate and other neurotransmitters, inhibit the activation of intracellular signaling pathways, and modulate the activity of ion channels. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has also been shown to have neuroprotective effects in various models of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its ability to penetrate the blood-brain barrier, and its availability in pure form. However, 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine also has some limitations, including its potential off-target effects, its relatively short half-life, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for research on 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine and mGluR5. One area of interest is the development of more selective and potent antagonists of mGluR5, which could have therapeutic applications in various neurological and psychiatric disorders. Another area of interest is the study of the role of mGluR5 in neuroinflammation and neuroimmunology, which could provide new insights into the pathogenesis of neurodegenerative diseases. Finally, the development of new imaging techniques for mGluR5 could enable the non-invasive monitoring of receptor activity in vivo.
Méthodes De Synthèse
The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine involves the reaction of 2-chloro-5-methylphenol with 2-(2-bromoethyl)pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then treated with sodium hydroxide and chloroacetyl chloride to obtain the final product. The synthesis of 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been optimized to improve yield and purity, and several modifications have been made to the original method.
Applications De Recherche Scientifique
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of anxiety, depression, schizophrenia, and drug addiction. 1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine has also been used to study the role of mGluR5 in various neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.
Propriétés
IUPAC Name |
1-[2-(2-chloro-5-methylphenoxy)ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-11-4-5-12(14)13(10-11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTODSXRHYLDWOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


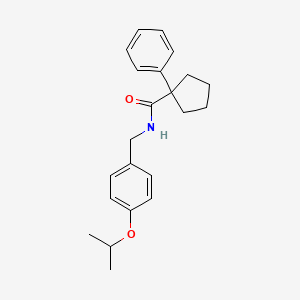

![3-methyl-7-[(1-naphthyloxy)methyl]-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5829721.png)
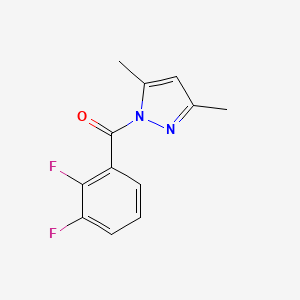
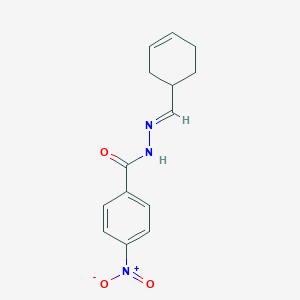
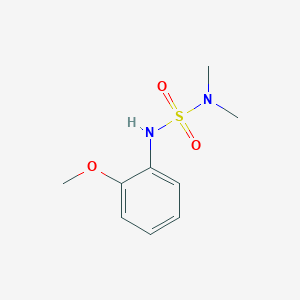
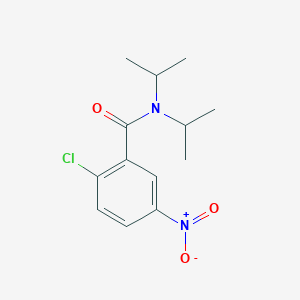
![2-(4-methoxyphenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5829769.png)
![6-allyl-3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5829777.png)

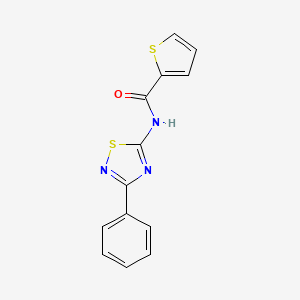
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5829793.png)
![4-fluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5829797.png)